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Compound of Interest

Compound Name: 1H-Pyrrole-2,3-dicarboxylic acid

Cat. No.: B072545 Get Quote

Note to the Reader: As of December 2025, a comprehensive search of publicly available

crystallographic databases and scientific literature did not yield the specific crystal structure

data for 1H-Pyrrole-2,3-dicarboxylic acid. To fulfill the request for an in-depth technical guide,

this document presents a detailed analysis of the crystal structure of the closely related

compound, 1H-Pyrrole-2-carboxylic acid. This information serves as a valuable case study,

illustrating the experimental protocols and data presentation relevant to the crystallographic

analysis of pyrrole derivatives.

Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products

and pharmacologically active compounds. The spatial arrangement of atoms within their crystal

lattices, dictated by intermolecular forces, profoundly influences their physicochemical

properties, such as solubility, stability, and bioavailability. Understanding the crystal structure is

therefore a critical aspect of drug development and materials science. This guide provides a

technical summary of the crystallographic data and the experimental protocol for the single-

crystal X-ray diffraction analysis of 1H-Pyrrole-2-carboxylic acid.

Crystallographic Data Summary
The crystal structure of 1H-Pyrrole-2-carboxylic acid has been determined by single-crystal X-

ray diffraction. The key crystallographic parameters and data collection and refinement details

are summarized in the tables below.
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Table 1: Crystal Data and Structure Refinement for 1H-
Pyrrole-2-carboxylic acid
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Parameter Value

Empirical Formula C₅H₅NO₂

Formula Weight 111.10 g/mol

Crystal System Monoclinic

Space Group C2/c

Temperature 173 K

Wavelength (Mo Kα) 0.71073 Å

a 14.080 (3) Å

b 5.0364 (10) Å

c 14.613 (3) Å

α 90°

β 98.969 (3)°

γ 90°

Volume 1023.6 (3) Å³

Z 8

Calculated Density 1.442 Mg/m³

Absorption Coefficient 0.11 mm⁻¹

F(000) 464

Crystal Size 0.42 x 0.40 x 0.37 mm

Theta range for data collection Not specified

Index ranges Not specified

Reflections collected 2277

Independent reflections 1006 [R(int) = 0.015]

Completeness to theta = Not specified Not specified
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Absorption correction Multi-scan

Max. and min. transmission 0.959 and 0.954

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1006 / 0 / 74

Goodness-of-fit on F² 1.06

Final R indices [I>2sigma(I)] R1 = 0.063, wR2 = 0.191

R indices (all data) Not specified

Largest diff. peak and hole 0.74 and -0.73 e.Å⁻³

Data sourced from reference[1].

Molecular and Crystal Structure Description
In the crystal structure of 1H-Pyrrole-2-carboxylic acid, the pyrrole ring and the carboxylic acid

substituent are nearly coplanar.[1] The molecules form inversion dimers through O—H···O

hydrogen bonds between the carboxylic acid groups.[1] These dimers are further linked into

chains along the a-axis by N—H···O hydrogen bonds.[1]

Experimental Protocols
The determination of the crystal structure of 1H-Pyrrole-2-carboxylic acid followed a standard

single-crystal X-ray diffraction workflow.

Crystal Growth
Colorless, monoclinic single crystals suitable for X-ray analysis were obtained by slow

evaporation.[1] Commercially available 1H-Pyrrole-2-carboxylic acid was dissolved in a solvent

mixture of 80% ethanol and 20% ethyl acetate. The solution was left exposed to the air at room

temperature for approximately five days to yield well-defined crystals.[1]

Data Collection
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A suitable single crystal was mounted on a Bruker SMART 1K CCD area-detector

diffractometer. The crystal was maintained at a temperature of 173 K during data collection to

minimize thermal vibrations. The diffractometer used Molybdenum Kα radiation (λ = 0.71073

Å). A series of diffraction images were collected as the crystal was rotated.

Structure Solution and Refinement
The collected diffraction data was processed using the SAINT-Plus software for cell refinement

and data reduction.[1] An absorption correction was applied using the SADABS program.[1]

The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-

squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined with anisotropic

displacement parameters. The hydrogen atoms were placed in geometrically calculated

positions and refined using a riding model.[1]

Workflow and Pathway Visualizations
The following diagrams illustrate the key workflows and interactions described in this technical

guide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2977796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977796/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Growth

X-ray Diffraction

Structure Determination

Dissolve in EtOH/EtOAc

Slow Evaporation at RT

Obtain Single Crystals

Mount Crystal

Cool to 173 K

Collect Diffraction Data

Data Reduction (SAINT-Plus)

Absorption Correction (SADABS)

Structure Solution (SHELXS97)

Structure Refinement (SHELXL97)

final_structure

Final Crystal Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecule A

Molecule B
(Inversion Center)

O-H···O
(Carboxylic Acid Dimer)

Molecule C
(in chain)

N-H···O
(Chain Formation)

O-H···O
(Carboxylic Acid Dimer)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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